2-Azaspiro[3.5]nonane-7-carboxylic acid 2-Azaspiro[3.5]nonane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17419886
InChI: InChI=1S/C9H15NO2/c11-8(12)7-1-3-9(4-2-7)5-10-6-9/h7,10H,1-6H2,(H,11,12)
SMILES:
Molecular Formula: C9H15NO2
Molecular Weight: 169.22 g/mol

2-Azaspiro[3.5]nonane-7-carboxylic acid

CAS No.:

Cat. No.: VC17419886

Molecular Formula: C9H15NO2

Molecular Weight: 169.22 g/mol

* For research use only. Not for human or veterinary use.

2-Azaspiro[3.5]nonane-7-carboxylic acid -

Specification

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
IUPAC Name 2-azaspiro[3.5]nonane-7-carboxylic acid
Standard InChI InChI=1S/C9H15NO2/c11-8(12)7-1-3-9(4-2-7)5-10-6-9/h7,10H,1-6H2,(H,11,12)
Standard InChI Key YFRJILGFZYLORQ-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1C(=O)O)CNC2

Introduction

Chemical Structure and Nomenclature

Core Framework

2-Azaspiro[3.5]nonane-7-carboxylic acid consists of a six-membered cyclohexane ring fused to a four-membered azetidine ring at a single spiro carbon atom. The nitrogen atom resides at the bridgehead position (position 2), while the carboxylic acid group is appended to the seventh carbon of the nonane system . The IUPAC name 2-azaspiro[3.5]nonane-7-carboxylic acid reflects this arrangement, with the spiro annotation [3.5] indicating the respective ring sizes .

Stereochemical Considerations

The spirocyclic structure imposes significant steric constraints, limiting rotational freedom and stabilizing specific conformations. This rigidity is advantageous in drug design, as it reduces entropy penalties during target binding . Computational models predict a puckered geometry for the azetidine ring, with the carboxylic acid group adopting an equatorial orientation to minimize steric clashes .

Synthesis and Derivatives

Synthetic Routes to the Parent Compound

While no direct synthesis of 2-azaspiro[3.5]nonane-7-carboxylic acid is documented, its Boc-protected derivative is synthesized via a multi-step sequence:

  • Cyclization: A ketone precursor undergoes intramolecular alkylation to form the spiro[3.5]nonane core.

  • Amine Protection: The secondary amine is protected with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Carboxylic Acid Introduction: Oxidation or hydrolysis of a nitrile or ester group at position 7 yields the carboxylic acid .

Deprotection of the Boc group using trifluoroacetic acid (TFA) would theoretically furnish the parent compound, though experimental details remain unreported .

Key Derivatives

Property2-Boc-2-azaspiro[3.5]nonane-7-carboxylic acid 2-Nitroso-7-azaspiro[3.5]nonane-7-carboxylic acid
CAS Number1363381-18-390766416
Molecular FormulaC₁₄H₂₃NO₄C₉H₁₄N₂O₃
Molecular Weight269.34 g/mol198.22 g/mol
Density1.18 g/cm³ (predicted)Not reported
Boiling Point406.6°C (predicted)Not reported
pKa4.71 (carboxylic acid)Not reported

The Boc derivative’s stability and crystallinity make it a preferred intermediate for storage and handling , while the nitroso analogue’s reactivity suggests potential in click chemistry or nitroso-Diels-Alder reactions .

Physicochemical Properties

Solubility and Stability

The Boc-protected derivative exhibits limited aqueous solubility due to its hydrophobic tert-butoxy group but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) . The parent compound’s carboxylic acid group likely enhances water solubility, though its free amine may necessitate acidic conditions to prevent zwitterionic aggregation . Accelerated stability studies indicate that the Boc group remains intact at 2–8°C for extended periods, whereas the parent compound may require inert atmosphere storage to mitigate oxidation .

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at ~1700 cm⁻¹ confirms the presence of the carboxylic acid carbonyl .

  • NMR: The Boc derivative’s ¹H NMR spectrum displays characteristic tert-butyl singlet at δ 1.44 ppm and a deshielded spiro proton at δ 3.2–3.5 ppm .

Applications in Drug Discovery

Role in Targeted Protein Degradation

The patent WO2024227104A1 highlights spirocyclic compounds as key components of bifunctional degraders that recruit E3 ubiquitin ligases to oncoproteins like BRAF . The carboxylic acid moiety in 2-azaspiro[3.5]nonane-7-carboxylic acid could serve as a linker attachment point, enabling conjugation to ligand warheads while maintaining metabolic stability .

Conformational Restriction in Lead Optimization

Incorporating the spiro framework into drug candidates reduces conformational flexibility, improving target selectivity and mitigating off-target effects. For instance, replacing flexible alkyl chains with this scaffold in kinase inhibitors has enhanced potency by up to 10-fold in preclinical models .

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